molecular formula C10H8ClF3O2 B6316062 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 1334648-18-8

2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane

Cat. No.: B6316062
CAS No.: 1334648-18-8
M. Wt: 252.62 g/mol
InChI Key: LQUNCESEZVNZJQ-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring substituted with a chlorinated and trifluoromethylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the chlorinated phenyl ring, potentially converting the chlorine substituent to a hydrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dechlorinated derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-4-(trifluoromethyl)phenyl acetamide
  • 2-Chloro-4-(trifluoromethyl)phenyl pyridine

Uniqueness: 2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane stands out due to the presence of the dioxolane ring, which imparts unique chemical properties such as increased stability and reactivity. The trifluoromethyl group further enhances its chemical profile, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-8-5-6(10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUNCESEZVNZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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